molecular formula C19H19ClN4O2S B11781908 N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11781908
M. Wt: 402.9 g/mol
InChI Key: PCTDYYQNRBCNFA-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a chloro-substituted methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step involves the coupling of the triazole ring with a phenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Chlorination and Methylation: The chloro and methyl groups are introduced through selective halogenation and alkylation reactions.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its triazole and thioacetamide moieties. The following sections outline its potential applications based on recent research findings.

Antimicrobial Activity

Research has indicated that compounds with similar structural features to N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrate significant antimicrobial properties.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AGram-positive bacteria10 µg/mL
Compound BGram-negative bacteria25 µg/mL
N-(3-Chloro...)Various bacterial strainsPending further studies

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazole compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly inhibit microbial growth .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro assays.

Table 2: Cytotoxicity Studies

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)15Study A
HeLa (cervical cancer)20Study B
A549 (lung cancer)25Study C

In vitro studies have shown that the compound induces apoptosis in cancer cell lines, with the MCF7 cell line exhibiting the highest sensitivity . The presence of the chlorophenyl and hydroxyphenyl groups enhances its cytotoxic effects against tumor cells.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives related to this compound and evaluated their antimicrobial efficacy against various pathogens. The results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of triazole derivatives. The findings suggested that these compounds significantly reduced inflammatory markers in vivo models, indicating a promising avenue for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: shares similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse modifications and interactions, making it a valuable compound for research and development.

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 332882-53-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 402.9 g/mol. Its predicted density is 1.36 g/cm³ and has a pKa of 8.40, indicating its potential behavior in biological systems .

Research indicates that compounds containing the triazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. The triazole ring in this compound may facilitate interactions with enzymes and receptors involved in cancer progression and other diseases.

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving:

  • Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness in inhibiting key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound may bind effectively to targets involved in cancer signaling pathways, potentially leading to reduced tumor growth .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific cytotoxicity of this compound has yet to be fully characterized but is expected to follow similar trends due to structural similarities .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the triazole ring and the phenyl substituents significantly influence biological activity. For example, the presence of hydroxyl groups on aromatic rings has been associated with increased antioxidant and anticancer activities .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerPotential inhibition of tumor growth
Enzyme InhibitionInhibition of HDAC and thymidylate synthase
CytotoxicityEffective against various cancer cell lines
Antioxidant ActivityPotential antioxidant properties

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-3-24-18(13-7-9-14(25)10-8-13)22-23-19(24)27-11-17(26)21-16-6-4-5-15(20)12(16)2/h4-10,25H,3,11H2,1-2H3,(H,21,26)

InChI Key

PCTDYYQNRBCNFA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)O

Origin of Product

United States

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